4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine
Description
Structural Classification of Thienopyrimidine Derivatives
Thienopyrimidines are fused heterocyclic systems comprising a pyrimidine ring fused with a thiophene moiety. Three distinct isomers exist based on the fusion position: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine. The [2,3-d] isomer, to which 4-chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine belongs, is characterized by fusion at the 2,3-positions of the thiophene and 4,5-positions of the pyrimidine (Figure 1). This arrangement creates a planar structure that mimics adenine, enabling interactions with biological targets such as enzymes and receptors.
The scaffold’s bioisosteric relationship with purines underpins its broad pharmacological relevance. Substituents at positions 2, 4, 5, and 6 modulate electronic properties, solubility, and target affinity. For instance:
- Position 4 : Chlorination (as in the title compound) enhances electrophilicity, facilitating covalent interactions with nucleophilic residues in enzyme active sites.
- Positions 5 and 6 : Methyl groups improve lipophilicity and metabolic stability, as seen in anti-infective thienopyrimidines.
- Position 2 : Thiophene substitution introduces aromatic stacking potential, critical for binding to hydrophobic pockets.
Comparative studies of the three isomers reveal distinct biological profiles. Thieno[2,3-d]pyrimidines dominate medicinal chemistry research due to their synthetic accessibility and proven efficacy against infectious and proliferative diseases.
Historical Evolution of this compound Research
The development of this compound is rooted in advancements in thienopyrimidine synthesis during the early 21st century. Initial efforts focused on optimizing routes to the unsubstituted scaffold, such as cyclocondensation of 2-amino-3-cyanothiophenes with formic acid or formamide. By 2012, researchers had introduced modular strategies involving Gewald reactions and Krapcho decarboxylation to access polysubstituted derivatives.
A pivotal breakthrough occurred with the application of multi-step sequential functionalization (Scheme 1):
- Thiophene ring construction : The Gewald reaction enabled the synthesis of 2-aminothiophene-3-carbonitrile precursors.
- Pyrimidine fusion : Cyclocondensation with chlorinating agents (e.g., phosphorus oxychloride) yielded 4-chlorothieno[2,3-d]pyrimidines.
- Methylation and thiophene coupling : Alkylation at positions 5 and 6, followed by Suzuki-Miyaura cross-coupling with thiophen-2-ylboronic acid, produced the target compound.
This approach, detailed by Desroches et al., achieved yields exceeding 70% for critical intermediates. Subsequent studies optimized solvent systems (e.g., dimethylformamide for alkylation) and catalysts (e.g., palladium for cross-coupling).
Pharmacological interest in the compound surged after 2015, when analogs demonstrated dual inhibitory activity against phosphodiesterase 4B (PDE4B) and protozoan parasites. Molecular docking studies revealed that the chloro and thiophenyl groups engage in halogen bonding and π-π interactions with PDE4B’s catalytic domain. These findings positioned the compound as a lead for anti-inflammatory and antiparasitic drug development.
Properties
IUPAC Name |
4-chloro-5,6-dimethyl-2-thiophen-2-ylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2S2/c1-6-7(2)17-12-9(6)10(13)14-11(15-12)8-4-3-5-16-8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZLMCLJEKQBSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)C3=CC=CS3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of WAY-640783 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial production methods for WAY-640783 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include automated processes and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
WAY-640783 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: WAY-640783 can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
WAY-640783 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: WAY-640783 is investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways or targets.
Mechanism of Action
The mechanism of action of WAY-640783 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. These interactions can influence cellular signaling pathways, gene expression, and other cellular processes .
Comparison with Similar Compounds
Comparison with Similar Thieno[2,3-d]pyrimidine Derivatives
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine (CAS: 108831-68-1)
- Molecular Formula : C₈H₇ClN₂S .
- Substituents : Chloro (C4), methyl (C5, C6).
- Synthesis : Derived from 4-chloropyrimidine via lithiation and alkylation .
- Applications : Key intermediate in pharmaceuticals and agrochemicals .
- Key Difference : Lacks the thiophen-2-yl group, reducing aromatic interactions compared to the target compound.
4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine (CAS: 189681-04-7)
- Molecular Formula : C₁₀H₅ClN₂S₂ .
- Substituents : Chloro (C4), thiophen-2-yl (C5).
- Synthesis : Involves coupling reactions with thiophene derivatives.
- Key Difference : Thiophen-2-yl at C5 instead of C2 alters electronic distribution and binding properties.
4-Chloro-2-(trifluoromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine (CAS: 1146290-49-4)
- Molecular Formula : C₉H₆ClF₃N₂S .
- Substituents : Trifluoromethyl (C2), methyl (C5, C6).
- Key Difference : The electron-withdrawing CF₃ group increases electrophilicity at C4, enhancing reactivity in cross-coupling reactions .
Physicochemical Properties
Notes:
- The thiophen-2-yl group increases molecular weight and lipophilicity (higher LogP) compared to methyl-substituted analogs.
- Chloro and methyl groups contribute to thermal stability (e.g., higher boiling points).
Cytotoxicity and Antimicrobial Activity
- Target Compound: No direct data, but analogous thieno[2,3-d]pyrimidines with thiophenyl groups show enhanced cytotoxicity due to improved membrane permeability .
- 4-Dimethylamino Derivatives: Exhibit moderate antibacterial activity (e.g., compound 12a in : MIC >5 µg/mL against S. aureus) .
- Triazolo-Fused Derivatives : Demonstrated antifungal activity (e.g., 7a-j in ) .
Biological Activity
4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine, also known by its CAS number 851208-04-3, is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the thieno[2,3-d]pyrimidine family, which is known for various pharmacological properties. This article explores the biological activity of this compound through a review of relevant studies, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula: C12H9ClN2S2
- Molecular Weight: 280.8 g/mol
- CAS Number: 851208-04-3
- Structural Characteristics: The compound features a thieno[2,3-d]pyrimidine core substituted with a chlorine atom and two methyl groups, along with a thiophenyl group.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Notably:
- Antiviral Activity : Research indicates that compounds within the thieno[2,3-d]pyrimidine class may exhibit antiviral properties by inhibiting viral replication mechanisms. For instance, similar compounds have shown efficacy against the Tobacco Mosaic Virus (TMV) and HIV by disrupting viral protein functions or inhibiting viral polymerases .
- Antimycobacterial Activity : Preliminary studies suggest that this compound could be effective against Mycobacterium tuberculosis (Mtb), potentially through inhibition of membrane transport proteins critical for bacterial survival .
Biological Activity Data
| Activity Type | Target Pathogen/Cell Type | EC50/IC50 Values | Reference |
|---|---|---|---|
| Antiviral | HIV | 3.98 μM | |
| Antiviral | TMV | 58.7 μg/mL | |
| Antimycobacterial | Mtb | Not specified |
Case Studies and Research Findings
- Antiviral Efficacy : A study published in MDPI highlighted the antiviral potential of various thieno[2,3-d]pyrimidine derivatives against HIV and TMV. The derivatives exhibited significant antiviral activity with low cytotoxicity, indicating a promising therapeutic index for further development .
- Antimycobacterial Properties : In another study focusing on MmpL3 inhibition as a strategy to combat nontuberculous mycobacterial infections, compounds structurally related to thieno[2,3-d]pyrimidines showed promising results in inhibiting growth and survival of Mtb strains . Although specific data for this compound were not provided, the structural similarities suggest potential efficacy.
- Cytotoxicity Studies : A review indicated that while many thieno derivatives possess antiviral properties, their cytotoxic effects vary significantly based on structural modifications. The therapeutic index (CC50/EC50) was noted to be high for some derivatives, suggesting that careful optimization of chemical structure can enhance selectivity and reduce toxicity .
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine?
- Methodological Answer : The core thieno[2,3-d]pyrimidine scaffold is typically synthesized via the Niementowski reaction , involving condensation of 2-amino-3-thiophenecarboxylates with formamide or urea under high-temperature conditions (200°C). Chlorination at the 4-position is achieved using phosphorus oxychloride (POCl₃) under reflux with pyridine as a catalyst . Substituents like the thiophen-2-yl group are introduced via nucleophilic aromatic substitution or Suzuki coupling. For example, reductive amination with sodium cyanoborohydride (NaBH₃CN) at pH 6 optimizes methylene-linked substituents .
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclization | Formamide, 200°C, 2 hours | 70–91% | |
| Chlorination | POCl₃, pyridine, reflux | 80–95% | |
| Reductive Amination | NaBH₃CN, pH 6, dry methanol | 45–89% |
Q. How is structural characterization performed for this compound?
- Methodological Answer : Post-synthesis characterization involves:
- IR Spectroscopy : Confirms functional groups (e.g., C-Cl stretch at 750–850 cm⁻¹, NH₂ bands at 3300–3500 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- GC-MS : Analyzes purity and molecular ion peaks (e.g., [M+H]⁺ for chloro-derivatives) .
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding in tetrahydro derivatives) .
Advanced Research Questions
Q. How can low yields in reductive amination steps be mitigated during derivative synthesis?
- Methodological Answer : Low yields often arise from steric hindrance or electronic effects of substituents. Strategies include:
- pH Optimization : Maintain pH 6 to stabilize the intermediate imine .
- Solvent Choice : Use dry methanol to minimize hydrolysis .
- Substituent Design : Electron-donating groups (e.g., methoxy) enhance reactivity, as seen in derivatives like 4a (87% yield) vs. electron-withdrawing groups (e.g., 4e, 61% yield) .
- Alternative Reducing Agents : Test NaBH₄ or catalytic hydrogenation for stubborn substrates.
Q. What strategies optimize regioselective chloro group introduction in the pyrimidine ring?
- Methodological Answer : Chlorination efficiency depends on:
- Reagent Selection : POCl₃ is standard, but SOCl₂ or PCl₅ may improve selectivity for sterically hindered positions.
- Catalysis : Pyridine or dimethylformamide (DMF) enhances POCl₃ reactivity via intermediate acyl chloride formation .
- Temperature Control : Reflux (110–120°C) ensures complete conversion without side reactions (e.g., ring oxidation) .
Q. How can contradictions in biological activity data across derivatives be resolved?
- Methodological Answer : Contradictions often stem from assay variability or substituent effects. Approaches include:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., 4-methoxy vs. 4-chloro phenyl groups) and correlate with activity. For example, 4d (4-chlorophenyl derivative) shows enhanced dihydrofolate reductase inhibition compared to 4a .
- Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) .
- Computational Modeling : Dock derivatives into target proteins (e.g., DHFR) to predict binding modes and guide synthesis .
Data Contradiction Analysis
Example : reports 91% yield for oxidation using Dess-Martin periodinane (DMP), while ceric ammonium nitrate (CAN) gives lower yields.
- Resolution : DMP is superior in aqueous conditions due to its stability and selective oxidation of alcohols to aldehydes. CAN may overoxidize or decompose sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
